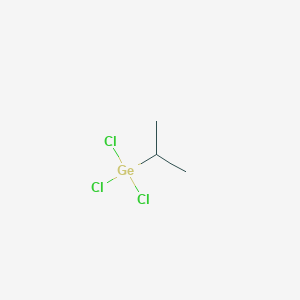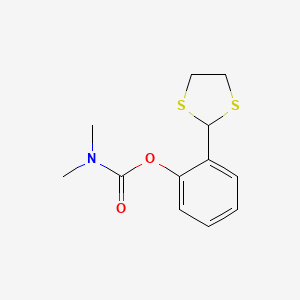
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are derivatives of carbamic acid This compound is characterized by the presence of a dimethylcarbamate group attached to a phenyl ester, which is further linked to a 1,3-dithiolan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester typically involves the reaction of dimethylcarbamoyl chloride with a phenol derivative containing the 1,3-dithiolan-2-yl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with continuous monitoring of reaction parameters to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of essential biochemical pathways, making it effective in applications like pest control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl-, O-(2,4-dimethyl-1,3-dithiolan-2-yl)methyleneamino: Similar structure but with a methyl group instead of a dimethyl group.
Carbamic acid, phenyl ester: Lacks the 1,3-dithiolan-2-yl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, dimethyl-, O-(1,3-dithiolan-2-yl)phenyl ester is unique due to the presence of the 1,3-dithiolan-2-yl group, which imparts specific chemical reactivity and biological activity. This makes it more versatile in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
21709-44-4 |
|---|---|
Formule moléculaire |
C12H15NO2S2 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
[2-(1,3-dithiolan-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15NO2S2/c1-13(2)12(14)15-10-6-4-3-5-9(10)11-16-7-8-17-11/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
GZVHRGJOULANNQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC=C1C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

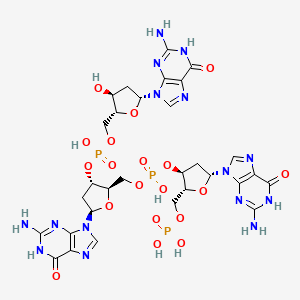
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
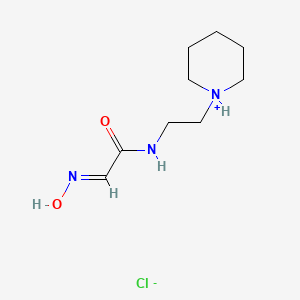
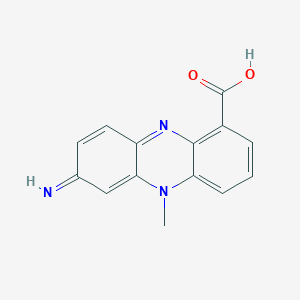
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
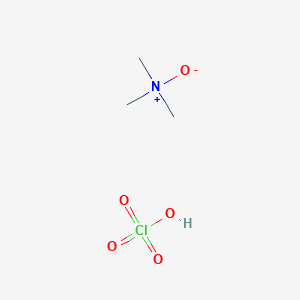
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
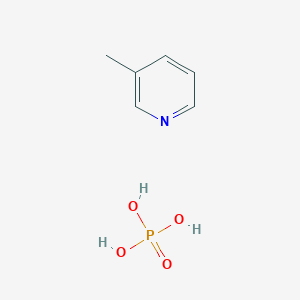
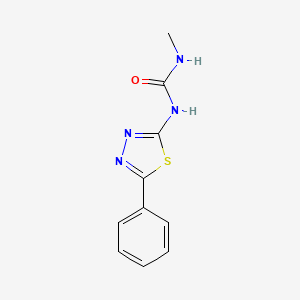
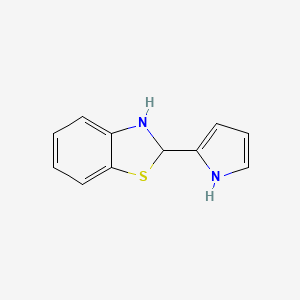
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
